3-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one 3-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 546091-08-1
VCID: VC0384085
InChI: InChI=1S/C18H16N4O3/c23-16(14-12-13-4-1-2-5-15(13)25-17(14)24)21-8-10-22(11-9-21)18-19-6-3-7-20-18/h1-7,12H,8-11H2
SMILES: C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=CC=CC=C4OC3=O
Molecular Formula: C18H16N4O3
Molecular Weight: 336.3g/mol

3-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one

CAS No.: 546091-08-1

Main Products

VCID: VC0384085

Molecular Formula: C18H16N4O3

Molecular Weight: 336.3g/mol

3-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one - 546091-08-1

CAS No. 546091-08-1
Product Name 3-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one
Molecular Formula C18H16N4O3
Molecular Weight 336.3g/mol
IUPAC Name 3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one
Standard InChI InChI=1S/C18H16N4O3/c23-16(14-12-13-4-1-2-5-15(13)25-17(14)24)21-8-10-22(11-9-21)18-19-6-3-7-20-18/h1-7,12H,8-11H2
Standard InChIKey RYEWVKHAGWKDKF-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=CC=CC=C4OC3=O
Canonical SMILES C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=CC=CC=C4OC3=O
PubChem Compound 829746
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator